molecular formula C14H17FN2O3S B6501700 4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide CAS No. 1396845-53-6

4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B6501700
CAS No.: 1396845-53-6
M. Wt: 312.36 g/mol
InChI Key: KMOFJRNVPPBXEN-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C₁₄H₁₇FN₂O₃S and a molecular weight of 312.36 g/mol . Its structure features:

  • A 4-fluoro-2-methylbenzenesulfonamide core, which is characteristic of sulfonamide-based bioactive compounds.
  • A 2-hydroxyethyl side chain substituted with a 1-methylpyrrole ring, contributing to its stereochemical complexity (complexity rating: 440) .

The compound is primarily used in research settings, with a typical purity of 95%, though its storage conditions and detailed pharmacological mechanisms remain under investigation .

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c1-10-8-11(15)5-6-14(10)21(19,20)16-9-13(18)12-4-3-7-17(12)2/h3-8,13,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFJRNVPPBXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely explored for their antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Pharmacological and Physicochemical Differences

Fluorine vs. Chlorine Substituents :

  • Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity compared to chlorine, as seen in analogs like N-[(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide .
  • Chlorine’s larger atomic size may increase steric hindrance, reducing target affinity.

Hydroxyethyl vs. Piperazine Moieties :

  • The hydroxyethyl group in the target compound improves water solubility, whereas piperazine-containing analogs (e.g., 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide ) exhibit stronger basicity, enhancing interactions with acidic biological targets .

Pyrrole vs. Pyrazole Rings :

  • Pyrrole’s aromaticity and electron-rich nature facilitate π-π stacking, whereas pyrazole’s dual nitrogen atoms (e.g., 4-Methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide ) enable stronger hydrogen bonding, altering biological selectivity .

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